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4-(Tert-butyl)cinnamic acid

Cat. No.: B2430133
CAS No.: 1208-65-7; 190125-60-1; 3278-14-6
M. Wt: 204.269
InChI Key: QFSPZKLJQZSLQU-RMKNXTFCSA-N
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Description

Contextualization of Cinnamic Acid Derivatives in Organic and Medicinal Chemistry

Cinnamic acid and its derivatives are a prominent class of compounds naturally occurring in various plants, fruits, and vegetables. beilstein-journals.orgjocpr.comresearchgate.net Structurally characterized by a phenyl ring attached to an acrylic acid moiety, these compounds exist in both cis and trans configurations, with the latter being more common. nih.gov They are key intermediates in the shikimate and phenylpropanoid pathways in biological systems. jocpr.comresearchgate.net

In the realms of organic and medicinal chemistry, cinnamic acid derivatives are highly valued for their versatile chemical nature and broad spectrum of pharmacological activities. beilstein-journals.orgontosight.ai The core structure, featuring a benzene (B151609) ring, a carboxylic acid group, and an alkene double bond, allows for numerous modifications, leading to a vast library of synthetic and natural analogues. nih.gov Researchers have extensively explored these derivatives for a wide range of potential therapeutic applications, including:

Antimicrobial and Antifungal Activity jocpr.comontosight.ai

Antioxidant Properties jocpr.comresearchgate.netontosight.ai

Anti-inflammatory Effects nih.govontosight.ai

Anticancer Potential researchgate.netnih.gov

Neuroprotective Effects nih.gov

Antidiabetic Activity nih.gov

The biological efficacy of these derivatives is often attributed to the nature and position of substituents on the phenyl ring. nih.gov Beyond their direct medicinal applications, they also serve as crucial precursors and intermediates for the synthesis of other important molecules, such as stilbenes, styrenes, and various pharmaceutical ingredients. jocpr.comnih.gov

Academic Significance of the Tert-butyl Moiety in Cinnamic Acid Frameworks

The introduction of a tert-butyl group at the para-position of the cinnamic acid phenyl ring creates 4-(tert-butyl)cinnamic acid, a molecule with distinct properties that are of significant academic interest. The tert-butyl group is a bulky, sterically demanding, and lipophilic moiety that can profoundly influence a molecule's physical, chemical, and biological characteristics.

Research has highlighted the strategic importance of this functional group in several areas:

Enhancing Biological Interactions: In the development of antiviral agents, the tert-butyl moiety has been shown to play a crucial role. Studies on cinnamic acid derivatives designed to target the DENV2 NS2B/NS3 protease, an enzyme crucial for dengue virus replication, suggest that the bulky tert-butyl group can enhance binding stability. analis.com.my It is hypothesized that this group interacts favorably with amino acid residues within the protease's binding site, potentially increasing the inhibitory potency of the compound. analis.com.my

Modulating Physicochemical Properties for Materials Science: The steric bulk of the tert-butyl group is exploited in the design of advanced materials. For instance, 4-tert-butylcalix jocpr.comarene, when combined with trans-cinnamic acid derivatives, has been used to synthesize bowl-shaped fluorescent liquid crystals. researchgate.net In this context, the size and shape of the tert-butyl group influence the intermolecular packing and self-assembly of the molecules, which are critical for achieving desired liquid crystalline phases and photophysical properties. researchgate.net

Creating Novel Therapeutic Agents: The tert-butyl group is a key feature in derivatives designed for specific therapeutic purposes. In one study, semisynthetic ecdysteroids featuring a tert-butyl oxime ether group were identified as promising structures for developing agents with trypanocidal (antiparasitic) activity. nih.gov Similarly, 4-hydroxy-3,5-di-tert-butyl cinnamic acid has been investigated for its cerebroprotective properties, where it was found to help restore mitochondrial function in experimental models of cerebral ischemia. scispace.com

Use as a Synthetic Intermediate: this compound and its precursors serve as building blocks in organic synthesis. For example, tert-butyl carbamate (B1207046) derivatives of cinnamamide (B152044) have been used as starting materials in the microwave-assisted synthesis of novel diazepine-substituted cinnamic acid compounds, which were subsequently evaluated for their potential as anticancer agents by inhibiting matrix metalloproteinases. researchgate.net

The table below presents physicochemical data for derivatives synthesized from this compound, illustrating the characterization involved in such research. analis.com.my

Physicochemical Data for this compound Derivatives

Compound NameMelting Point (°C)¹H NMR Data (δ ppm, DMSO-d6)
3-(4-tert-butylphenyl)-N-4-phenylacrylamide14210.23 (1H, s, NH), 7.74 (2H, d), 7.57 (3H, m), 7.46 (2H, d), 7.34 (2H, t), 7.07 (1H, t), 6.84 (1H, d), 1.30 (9H, s, 3×CH₃)
3-(4-tert-butylphenyl)-N-(4-methoxyphenyl) acrylamide17510.09 (1H, s, NH), 7.62-7.65 (2H, d), 7.52-7.56 (3H, t), 7.45-7.47 (2H, d), 6.91-6.93 (2H, d), 6.76-6.80 (1H, d), 3.74 (3H, s, CH₃), 1.28 (9H, s, 3×CH₃)
3-(4-tert-butylphenyl)-N-(4-methylphenyl) acrylamide13510.15 (1H, s, NH), 7.57-7.63 (5H, m), 7.46 (2H, d), 7.14 (2H, d), 6.82 (1H, d), 2.27 (3H, s, CH₃), 1.28 (9H, s, 3×CH₃)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O2 B2430133 4-(Tert-butyl)cinnamic acid CAS No. 1208-65-7; 190125-60-1; 3278-14-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSPZKLJQZSLQU-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Tert Butyl Cinnamic Acid and Its Analogues

Direct Synthesis Strategies for the Cinnamic Acid Core

The fundamental structure of 4-(tert-butyl)cinnamic acid is constructed through the formation of a carbon-carbon double bond between the aromatic ring and the carboxylic acid moiety. Several classical and modern organic reactions have been adapted for this purpose.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a widely employed method for the synthesis of cinnamic acids and their derivatives. This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

In the context of this compound synthesis, the reaction proceeds between 4-(tert-butyl)benzaldehyde and malonic acid. Various catalysts and reaction conditions have been explored to optimize the yield and efficiency of this transformation. Weak bases like pyridine and piperidine (B6355638) are traditionally used to catalyze the condensation, which is often followed by decarboxylation to yield the desired α,β-unsaturated acid.

A general representation of the Knoevenagel condensation for the synthesis of this compound is presented below:

Reactant 1Reactant 2Catalyst/ConditionsProduct
4-(tert-butyl)benzaldehydeMalonic acidBase (e.g., Pyridine/Piperidine) or Microwave/TBAB/K2CO3/H2OThis compound

Horner-Emmons Reaction Pathways

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, and it can be effectively applied to the preparation of cinnamic acid esters, which can then be hydrolyzed to the corresponding carboxylic acid. wikipedia.org This reaction involves the condensation of an aldehyde with a phosphonate carbanion.

For the synthesis of this compound derivatives, 4-(tert-butyl)benzaldehyde is reacted with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base. The HWE reaction typically exhibits high E-selectivity, leading predominantly to the formation of the trans-isomer of the cinnamic acid derivative. wikipedia.orgorganic-chemistry.org

A green chemistry approach to the HWE reaction has been developed using microwave irradiation. For example, the reaction of various aromatic aldehydes with triethyl phosphonoacetate and potassium carbonate in ethanol under microwave heating has been shown to produce ethyl cinnamates in good yields. nih.gov Although a specific example for 4-(tert-butyl)benzaldehyde is not provided in the reference, the methodology is presented as a general procedure for a range of aldehydes.

The general scheme for the Horner-Wadsworth-Emmons synthesis of a 4-(tert-butyl)cinnamate ester is as follows:

AldehydePhosphonate ReagentBase/ConditionsProductTypical Yield
4-(tert-butyl)benzaldehydeTriethyl phosphonoacetateBase (e.g., K2CO3), Ethanol, MicrowaveEthyl 4-(tert-butyl)cinnamateGood to Excellent nih.gov

Functional Group Interconversion and Derivatization

Once the this compound core has been synthesized, it can be further modified through various functional group interconversions, most notably esterification and amidation, to produce a range of valuable derivatives.

Esterification Protocols for this compound Esters

The carboxylic acid group of this compound can be readily converted to an ester. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common and straightforward method for this transformation. sapub.orgathabascau.ca This reaction is typically performed under reflux conditions.

The synthesis of a variety of cinnamic acid esters has been successfully achieved using this method with different alcohols, such as ethanol, propanol, and butanol. sapub.org The general procedure involves refluxing a mixture of the cinnamic acid, the alcohol (which can also serve as the solvent), and a catalytic amount of sulfuric acid.

The following table summarizes the Fischer esterification of cinnamic acid with various alcohols:

Carboxylic AcidAlcoholCatalystReaction ConditionsProduct
This compoundMethanolH2SO4 (catalytic)RefluxMethyl 4-(tert-butyl)cinnamate
This compoundEthanolH2SO4 (catalytic)RefluxEthyl 4-(tert-butyl)cinnamate
This compoundPropanolH2SO4 (catalytic)RefluxPropyl 4-(tert-butyl)cinnamate
This compoundButanolH2SO4 (catalytic)RefluxButyl 4-(tert-butyl)cinnamate

Amidation Reactions of this compound

The conversion of this compound to its corresponding amides is another important derivatization. This is typically achieved by activating the carboxylic acid group, followed by reaction with a primary or secondary amine. A variety of coupling reagents are available for this purpose, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being a commonly used example, often in the presence of an additive like 4-dimethylaminopyridine (DMAP).

The optimization of amidation reactions of cinnamic acid has been studied, with factors such as the choice of coupling reagent, solvent, and temperature influencing the yield of the amide product. For instance, the amidation of cinnamic acid with p-anisidine using EDC has been optimized to achieve high yields.

The general protocol for the amidation of this compound is outlined below:

Carboxylic AcidAmineCoupling Reagent/AdditiveSolventProduct
This compoundPrimary or Secondary Amine (R1R2NH)EDC/DMAPAnhydrous THF or DCMN,N-R1,R2-4-(tert-butyl)cinnamamide

Nitration of this compound Derivatives

Nitration of cinnamic acid derivatives can lead to two distinct types of products: substitution on the aromatic ring or replacement of the carboxylic acid group at the β-position of the double bond. For this compound, electrophilic aromatic substitution would be directed to the ortho position relative to the activating alkyl group. However, a more synthetically unique transformation is nitrodecarboxylation.

While the nitration of aromatic rings typically proceeds via an electrophilic substitution mechanism, nitrodecarboxylation reactions of α,β-unsaturated carboxylic acids can involve radical pathways. chemrevlett.com In these mechanisms, a single-electron transfer (SET) event may initiate the process. The carboxylate, formed by deprotonation of the cinnamic acid, can be oxidized by a suitable agent (e.g., a metal oxidant or via photoredox catalysis) to generate a carboxyl radical. This intermediate can then undergo rapid decarboxylation to form a vinylic radical. This radical is subsequently trapped by a nitrogen-containing species, such as nitrogen dioxide (NO₂), to yield the final β-nitrostyrene product. The involvement of a free radical process is a key feature of this type of nitration. chemrevlett.com

Nitrodecarboxylation is a reaction in which the carboxyl group of an α,β-unsaturated carboxylic acid, such as this compound, is replaced by a nitro group (–NO₂). This transformation provides a direct route to β-nitrostyrene derivatives, which are valuable synthetic intermediates.

Several reagent systems have been developed to effect this transformation. Ceric ammonium nitrate (CAN) is a commonly used reagent that can act as both an oxidant and a source of the nitro group for the conversion of electron-rich cinnamic acids into the corresponding nitroolefins. chemrevlett.com Other methodologies include the use of metal nitrates in conjunction with polyethylene glycol (PEG) under solvent-free conditions. researchgate.net Another effective system employs tert-butyl nitrite (t-BuONO) as the nitrating agent, often with a copper catalyst, which can tolerate a range of substituents on the cinnamic acid. chemrevlett.comresearchgate.net These methods provide valuable alternatives to traditional nitration and expand the synthetic utility of cinnamic acid derivatives.

Interactive Data Table: Reagent Systems for Nitrodecarboxylation of Cinnamic Acids

Reagent SystemKey Features
Ceric Ammonium Nitrate (CAN)Acts as both oxidant and nitrating agent; effective for electron-rich substrates. chemrevlett.com
Metal Nitrates / PEGSolvent-free (solid-state) and mineral acid-free conditions. researchgate.net
tert-Butyl nitrite (t-BuONO) / CuClCatalytic system tolerating various electron-donating and -withdrawing groups. chemrevlett.com
Nitric acid / AIBNBelieved to proceed via a free radical mechanism. chemrevlett.com

Green Chemistry and Sustainable Synthetic Approaches

The synthesis of this compound and its analogues is increasingly benefiting from the principles of green chemistry, which prioritize the reduction of hazardous substances, energy efficiency, and the use of renewable resources. Modern methodologies are moving away from traditional synthesis routes that often require harsh conditions and generate significant waste.

Utilization of Deep Eutectic Solvents

Deep Eutectic Solvents (DESs) are emerging as environmentally friendly alternatives to conventional organic solvents in chemical synthesis. mdpi.com These systems, typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, offer unique properties such as low volatility, high thermal stability, and recyclability. mdpi.com

In the context of cinnamic acid chemistry, DESs have been effectively employed as catalysts for esterification reactions. A study on the synthesis of methyl cinnamate (B1238496) from cinnamic acid and methanol utilized a series of DESs prepared by mixing choline chloride (ChCl) with p-toluenesulfonic acid monohydrate (PTSA). researchgate.net The research found that the DES ChCl-3PTSA (a 1:3 molar ratio) exhibited excellent catalytic activity. researchgate.net Kinetic studies revealed that the model used to describe the reaction was applicable, with relative deviations between experimental and calculated conversion values around 5%. researchgate.net A key advantage highlighted was the stability and reusability of the catalyst; the activity of ChCl-3PTSA did not significantly decrease after five reaction cycles, underscoring its potential for industrial applications. researchgate.net

The catalytic effect of various choline chloride-based DESs in the synthesis of methyl cinnamate is summarized below.

CatalystMolar Ratio (ChCl:PTSA)Temperature (K)Reactant Molar Ratio (Methanol:Cinnamic Acid)Catalyst Loading (wt%)Cinnamic Acid Conversion (%)
ChCl-PTSA1:1341.1510:15~75
ChCl-2PTSA1:2341.1510:15~85
ChCl-3PTSA1:3341.1510:15>90

This table is generated based on data presented in the study on methyl cinnamate synthesis catalyzed by deep eutectic solvents. researchgate.net

Continuous Flow Mechanochemistry Applications

Mechanochemistry, which uses mechanical force to induce chemical reactions, represents a significant advance in sustainable synthesis, primarily by enabling solvent-free or highly solvent-minimized reaction systems. ucl.ac.ukscienceopen.com While batch-mode ball-milling has been pivotal, limitations in scalability have hindered its industrial adoption. ucl.ac.ukscienceopen.comucl.ac.uk Continuous flow mechanochemistry, particularly through reactive extrusion technology like twin-screw extrusion (TSE), provides a viable solution for scale-up. ucl.ac.ukscienceopen.com

This "flow-mode" approach transforms mechanochemical processes from batch to continuous operations, offering enhanced consistency, a smaller footprint, and improved energy efficiency. scienceopen.comrsc.org Reactive extrusion allows for the fine-tuning of reactor design and continuous variable assessment, making it a powerful tool for sustainable organic synthesis. ucl.ac.uk Although the application of TSE in molecular organic synthesis is still developing, it has demonstrated the potential to produce analytically pure products at significant throughput rates with no need for purification in some cases. ucl.ac.uk This solvent-free continuous method is particularly promising for constructing valuable chemical building blocks. ucl.ac.uk

Ultrasonic Assisted Synthesis

The application of ultrasonic irradiation is a well-established green chemistry technique for accelerating chemical reactions. In the synthesis of cinnamic acid and its derivatives, ultrasound has been shown to reduce reaction times and improve yields compared to conventional methods. ummada.ac.iduns.ac.id

One study detailed the synthesis of cinnamic acid via the Perkin reaction, reacting benzaldehyde with acetic anhydride and sodium acetate. uns.ac.id By employing a sonicator at 70°C for 60 minutes, the researchers successfully synthesized the target compound. uns.ac.id While the traditional Perkin reaction can require long reaction times of 4-10 hours at high temperatures and may lead to unwanted side products, the sonochemical approach offers a more efficient alternative. uns.ac.idjocpr.com

Similarly, ultrasonic assistance has been used in the esterification of cinnamic acid to produce derivatives like n-octyl cinnamate. ummada.ac.id Research demonstrated that using ultrasonic waves in conjunction with a coupling reagent could produce n-octyl cinnamate in 5 hours with a yield of 23.02%. ummada.ac.id Another study on the biocatalytic synthesis of octyl cinnamate found that an ultrasound-assisted system was superior to conventional methods, achieving a maximum molar conversion of 93.8% under optimized conditions. nih.gov

The table below compares conventional and ultrasonic-assisted methods for cinnamic acid derivative synthesis.

ReactionMethodReaction TimeTemperatureYield / Conversion
Perkin Reaction (Cinnamic Acid Synthesis)Conventional4 - 10 hoursHighVariable
Perkin Reaction (Cinnamic Acid Synthesis)Ultrasonic-Assisted60 minutes70°C4.98%
Esterification (n-Octyl Cinnamate)Ultrasonic-Assisted5 hoursNot specified23.02%
Transesterification (Octyl Cinnamate)Ultrasonic-Assisted (Optimized)11.1 hours74.6°C93.8% (Conversion)

This table is compiled from data in studies on sonochemical synthesis of cinnamic acid and its esters. ummada.ac.iduns.ac.idnih.gov

Scalability and Preparative Considerations (e.g., Gram-Scale Synthesis)

The transition from laboratory-scale synthesis to larger, preparative-scale production is a critical consideration for the practical application of any synthetic methodology. For this compound and its analogues, scalability is closely linked to the adoption of modern, sustainable techniques.

Continuous flow mechanochemistry, as discussed, inherently addresses the issue of scale. scienceopen.com Technologies like twin-screw extrusion are specifically designed to move beyond the gram-scale limitations of batch ball-milling, offering a direct pathway to kilogram-per-hour production rates. ucl.ac.uk This makes reactive extrusion a key enabling technology for the large-scale, solvent-free synthesis of organic compounds. ucl.ac.ukscienceopen.com

The development of efficient and dependable routes is crucial for multi-gram scale synthesis. researchgate.net Research into scalable procedures often focuses on minimizing complex purification steps, such as column chromatography, and utilizing inexpensive, commercially available starting materials. researchgate.net For instance, scalable preparations of related compounds have been achieved through chemoenzymatic platforms that operate in water, facilitating the synthesis of high-value products on a gram scale under optimized conditions. burleylabs.co.uk The ability to execute a synthetic procedure on a multi-gram scale is a key indicator of its robustness and industrial viability. researchgate.net The scalable synthesis of β-truxinic acid from trans-cinnamic acid further highlights how modern methods can provide a foundation for investigating the properties and applications of useful diacids on a larger scale. rsc.org

Spectroscopic and Structural Elucidation Techniques in 4 Tert Butyl Cinnamic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural assignment of 4-(tert-butyl)cinnamic acid, providing unambiguous evidence of the connectivity of atoms. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for a detailed picture of the molecule's acrylic acid and substituted phenyl components.

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to each unique proton environment in the molecule. The spectrum is defined by signals from the tert-butyl group, the aromatic protons, and the vinylic protons of the propenoic acid chain.

The nine equivalent protons of the tert-butyl group appear as a sharp singlet, typically in the upfield region around 1.34 ppm. The aromatic region of the spectrum shows a pair of doublets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The two protons ortho to the tert-butyl group are chemically equivalent, as are the two protons ortho to the acrylic acid substituent. This results in an AA'BB' system that often appears as two distinct doublets. Based on data from the closely related 4-(tert-butyl)benzoic acid, the protons ortho to the electron-withdrawing acrylic acid group are expected to be downfield (around 7.9 ppm), while the protons ortho to the tert-butyl group are expected to be slightly more upfield (around 7.5 ppm) rsc.org.

The vinylic protons on the carbon-carbon double bond appear as two doublets in the downfield region, with a large coupling constant (J ≈ 16.0 Hz) that confirms their trans configuration. The proton on the carbon adjacent to the phenyl ring (Cβ) typically resonates around 7.6 ppm, while the proton on the carbon adjacent to the carboxyl group (Cα) appears further upfield, around 6.5 ppm, due to the deshielding effect of the aromatic ring on the Cβ proton rsc.org.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-C(CH₃)₃~1.34Singlet (s)N/A
Vinylic H (α to COOH)~6.53Doublet (d)~16.0
Aromatic H (ortho to -C(CH₃)₃)~7.48Doublet (d)~8.5
Vinylic H (β to COOH)~7.60Doublet (d)~16.0
Aromatic H (ortho to vinyl group)~7.91Doublet (d)~8.5

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, nine distinct signals are expected: four for the tert-butyl group and the substituted aromatic ring, two for the vinylic carbons, one for the carboxyl carbon, and two additional signals for the remaining aromatic carbons.

The carboxyl carbon (C=O) is the most downfield signal, typically appearing around 168-173 ppm rsc.orgresearchgate.net. The carbons of the tert-butyl group appear in the upfield region; the quaternary carbon resonates around 35 ppm and the three equivalent methyl carbons at approximately 31 ppm rsc.org. The aromatic carbon attached to the tert-butyl group (ipso-carbon) is highly deshielded and appears far downfield, around 156 ppm rsc.org. The other aromatic carbons and the vinylic carbons resonate in the range of 119-145 ppm rsc.orgresearchgate.net. The vinylic carbon beta to the carboxyl group is typically more downfield (~144 ppm) than the alpha carbon (~119 ppm) rsc.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C(CH₃)₃~31.6
-C(CH₃)₃~35.8
Vinylic C (α to COOH)~119.5
Aromatic C (ortho to -C(CH₃)₃)~126.1
Aromatic C (ortho to vinyl group)~130.4
Aromatic C (ipso, attached to vinyl group)~132.0
Vinylic C (β to COOH)~144.0
Aromatic C (ipso, attached to -C(CH₃)₃)~156.4
Carboxyl C (-COOH)~172.6

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The spectrum shows several characteristic bands that confirm the presence of the carboxylic acid, the alkene, the aromatic ring, and the tert-butyl group.

A very broad absorption band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer docbrown.info. The C=O stretching vibration of the conjugated carboxylic acid appears as a strong, sharp peak typically between 1670 and 1690 cm⁻¹ researchgate.net. The stretching of the vinylic C=C double bond is observed around 1630 cm⁻¹ researchgate.net. Aromatic C=C stretching vibrations appear as a series of absorptions in the 1450-1600 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the vinyl group are typically found just above 3000 cm⁻¹, while the C-H stretches of the aliphatic tert-butyl group are found just below 3000 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchCarboxylic Acid2500 - 3300Broad, Strong
C-H StretchAromatic/Vinylic3000 - 3100Medium
C-H Stretchtert-butyl2850 - 2970Strong
C=O StretchCarboxylic Acid1670 - 1690Strong, Sharp
C=C StretchAlkene~1630Medium
C=C StretchAromatic Ring1450 - 1600Medium to Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of this compound and structural information based on its fragmentation pattern upon ionization. The nominal molecular weight of the compound is 204 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 204. A very common and often base peak for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation, resulting in a prominent fragment at [M-15]⁺ or m/z 189. Other significant fragmentations characteristic of carboxylic acids include the loss of the hydroxyl radical (•OH) to give a fragment at [M-17]⁺ (m/z 187) and the loss of the entire carboxyl group (•COOH) to yield a fragment at [M-45]⁺ (m/z 159) libretexts.org. Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ ion (m/z 203) in negative ion mode would be expected to show a primary loss of carbon dioxide (44 Da) to produce a fragment at m/z 159 researchgate.net.

Table 4: Expected Mass Spectrometry Fragments for this compound.
m/z (Positive Ion Mode)Proposed FragmentFormula
204[M]⁺˙ (Molecular Ion)[C₁₃H₁₆O₂]⁺˙
189[M - CH₃]⁺[C₁₂H₁₃O₂]⁺
159[M - COOH]⁺[C₁₂H₁₅]⁺

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound and its fragments with high precision. This technique allows for the unambiguous determination of the elemental formula of the molecular ion. The theoretical exact mass of C₁₃H₁₆O₂ is 204.11503 Da. HRMS instruments can measure this mass to within a few parts per million (ppm), providing strong evidence to confirm the molecular formula and distinguish it from other isobaric compounds with different elemental compositions.

While this compound can be analyzed as an analyte using MALDI-TOF MS with an appropriate matrix, research interest in this area has primarily focused on the use of cinnamic acid derivatives as the matrix itself. The cinnamic acid scaffold is a core component of many widely used MALDI matrices, such as α-cyano-4-hydroxycinnamic acid (CHCA), due to its strong absorbance in the UV region (typically a 337 nm nitrogen laser is used) and its ability to co-crystallize with analytes and promote soft ionization nih.govpnas.org.

Studies have been conducted to synthesize and evaluate libraries of cinnamic acid derivatives to identify structure-performance relationships and develop novel matrices with improved properties nih.gov. For instance, the introduction of different substituents on the phenyl ring can alter properties like vacuum stability, crystal morphology, and proton affinity, which in turn affects ionization efficiency and sensitivity for different classes of analytes like peptides or lipids mdpi.com. The development of matrices like 4-chloro-α-cyanocinnamic acid has shown enhanced performance over standard matrices for proteomic analyses nih.govpnas.org. Therefore, the research context for this compound in MALDI-TOF is often related to its potential role or comparison within the broader class of cinnamic acid-based matrices that are fundamental to the technique.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light. shu.ac.uk

In this compound, the chromophore is the entire conjugated system, which includes the benzene ring, the acrylic acid side chain (C=C double bond), and the carboxyl group. The absorption of UV radiation by this system corresponds to the excitation of outer electrons, primarily through two types of transitions: π → π* and n → π*. shu.ac.uklibretexts.org

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. shu.ac.uk In conjugated systems like cinnamic acid derivatives, these transitions are intense and result in strong absorption bands. researchgate.net For the parent compound, cinnamic acid, a strong absorption band attributed to a π → π* transition is typically observed around 270-275 nm. researchgate.netresearchgate.net The tert-butyl group on the phenyl ring acts as an auxochrome, which may slightly modify the absorption maximum.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the carboxyl group, to an antibonding π* orbital. libretexts.org Compared to π → π* transitions, n → π* transitions are generally of lower energy and much lower intensity (molar absorptivity). shu.ac.uk For cinnamic acid, a weak band from an n → π* transition may be observed, often overlapped by the much stronger π → π* band. researchgate.net

The UV-Vis spectrum provides valuable information about the electronic structure of this compound. The position and intensity of the absorption maxima (λmax) can be influenced by factors such as solvent polarity and molecular aggregation.

CompoundTypical TransitionApproximate λmax (nm)Molar Absorptivity (ε) Range (L mol-1 cm-1)
Cinnamic Acid Derivativesπ → π270 - 2801,000 - 10,000
Cinnamic Acid Derivativesn → π~29510 - 100

X-ray Diffraction (XRD) for Solid-State Organization and Mesophase Confirmation

X-ray Diffraction (XRD) is a powerful, non-destructive technique essential for determining the atomic and molecular structure of a crystal. In the context of this compound and related compounds, XRD provides critical insights into their solid-state organization, including crystal packing, intermolecular interactions, and the confirmation of liquid crystalline phases (mesophases). researchgate.netrsc.org

In the solid state, cinnamic acid derivatives often arrange in specific packing motifs dictated by intermolecular forces like hydrogen bonding between carboxylic acid groups and π-π stacking of the aromatic rings. nih.gov XRD analysis of single crystals can precisely determine unit cell parameters, bond lengths, bond angles, and the spatial arrangement of molecules. This information is crucial for understanding structure-property relationships. For instance, solid-state photoreactivity, such as the [2+2] photodimerization of cinnamic acids, is highly dependent on the crystal packing and the distance between adjacent C=C bonds, a parameter readily measured by XRD. nih.govresearchgate.netresearchgate.net

Furthermore, many derivatives of cinnamic acid exhibit liquid crystalline behavior, where they flow like a liquid but maintain a degree of long-range molecular order. tandfonline.com XRD is a primary tool for identifying and characterizing these mesophases. By analyzing the diffraction patterns at different temperatures, researchers can confirm the presence of specific phases, such as:

Nematic Phase: Characterized by long-range orientational order but no positional order.

Smectic Phases (e.g., Smectic A, Smectic C): Molecules are arranged in layers, exhibiting one-dimensional positional order. researchgate.net High-temperature powder XRD studies can be used to measure the interlayer spacing within these smectic phases, providing definitive confirmation of the mesophase structure. researchgate.netrsc.org

The analysis of diffraction peaks—both sharp peaks for crystalline solids and more diffuse halos for liquid crystals—allows for the detailed characterization of the material's phase and structural organization.

ParameterInformation Obtained from XRDRelevance to this compound Research
Unit Cell DimensionsSize and shape of the repeating crystal lattice unit.Defines the fundamental packing structure of the solid state.
Intermolecular DistancesDistances between neighboring molecules (e.g., C=C bond separation).Predicts potential for solid-state reactions like photodimerization. nih.gov
Hydrogen Bond GeometryDistances and angles of hydrogen bonds, typically forming dimers.Explains the primary interactions governing crystal packing.
Layer Spacing (d-spacing)Distance between molecular layers in smectic mesophases.Confirms the presence and type of liquid crystalline phases. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Tert Butyl Cinnamic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can accurately predict various chemical and physical characteristics of 4-(tert-butyl)cinnamic acid. A common approach involves using hybrid functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a reliable balance between accuracy and computational cost jmcs.org.mxnih.gov.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor ajchem-a.com. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties irjweb.com. A smaller energy gap suggests that a molecule is more reactive and requires less energy to become excited irjweb.com.

Table 1: Theoretical Electronic Properties of a Cinnamic Acid Analog Data for trans-4-Methoxycinnamic acid from a DFT/B3LYP study.

ParameterEnergy Value (eV)
Highest Occupied Molecular Orbital (HOMO)-5.9160 rsisinternational.org
Lowest Unoccupied Molecular Orbital (LUMO)-1.6275 rsisinternational.org
HOMO-LUMO Energy Gap (ΔE)4.2885 rsisinternational.org

The HOMO and LUMO energy levels are directly related to a molecule's electrochemical properties. The HOMO energy corresponds to the ionization potential (the ability to lose an electron), while the LUMO energy relates to the electron affinity (the ability to gain an electron). These parameters can be used to calculate global reactivity descriptors like chemical potential, hardness, and the electrophilicity index, which predict how the molecule will behave in a chemical reaction irjweb.comrsisinternational.org.

Experimental studies have demonstrated the electrochemical oxidation of cinnamic acid, which can lead to the formation of products like 1,4-diphenylbut-1,3-diene via a pseudo-Kolbe type decarboxylation pathway researchgate.netnih.gov. Theoretical calculations can help elucidate the mechanism of such reactions by modeling the electron transfer processes and the stability of reaction intermediates.

The HOMO-LUMO energy gap is also fundamental to a molecule's optical properties, as it approximates the energy required for the lowest-energy electronic transition nih.govajchem-a.com. This transition corresponds to the absorption of light in the UV-visible spectrum. Time-Dependent DFT (TD-DFT) is a common method for calculating electronic absorption wavelengths nih.gov. The energy gap (Eg) can be correlated with the maximum absorption wavelength, providing a theoretical basis for the material's color and its potential use in optical applications like UV-filters nih.govrsisinternational.org. For related cinnamic acid derivatives, the energy gap has been shown to be a key indicator of their suitability for optoelectronic and UV-absorbing applications rsisinternational.org.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a biological macromolecule like an enzyme or protein) to form a stable complex nih.gov. This method is crucial in drug discovery for screening potential therapeutic compounds and understanding their mechanism of action at a molecular level.

A key output of molecular docking is the binding affinity, often expressed as a binding energy in kcal/mol. This value estimates the strength of the interaction between the ligand and the target protein; a more negative value indicates a stronger and more stable interaction fip.org.

While docking studies specifically for this compound are limited, research on its derivatives shows significant binding affinities with various enzymes. For example, derivatives of cinnamic acid have been docked against targets like Epidermal Growth Factor Receptor (EGFR), Matrix Metalloproteinase-9 (MMP-9), and various ATPases, showing strong binding energies nih.govfip.orgnih.gov. One ferulic acid derivative, which shares a core structure, exhibited a binding energy of -8.81 kcal/mol with EGFR, suggesting potent inhibitory potential fip.org. Another study on a different cinnamic acid derivative found binding affinities of -7.1 kcal/mol with ATPase and -7.4 kcal/mol with ENTPDase nih.gov. These findings highlight the potential of the cinnamic acid scaffold to interact effectively with important biological targets.

Table 2: Example Binding Affinities of Cinnamic Acid Derivatives with Biological Targets Note: These values are for derivatives and not this compound itself.

Cinnamic Acid DerivativeBiological TargetBinding Affinity (kcal/mol)
4-(4-methyl) benzoyloxy-3-methoxycinnamic acidEGFR (PDB: 3W33)-8.81 fip.org
N′-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl) acrylohydrazideATPase-7.1 nih.gov
N′-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl) acrylohydrazideENTPDase-7.4 nih.gov
CynarinMMP-9-14.68 nih.gov
Chlorogenic acidMMP-9-12.62 nih.gov

Beyond predicting binding strength, molecular docking provides a detailed view of the specific interactions that stabilize the ligand-receptor complex. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions (like pi-alkyl and pi-sigma), and electrostatic forces nih.govmdpi.com.

Docking studies of various cinnamic acids and their derivatives reveal common interaction patterns. For instance, the carboxyl group of the acid is frequently involved in forming hydrogen bonds with polar amino acid residues in the protein's active site, such as threonine or lysine (B10760008) researchgate.net. The aromatic ring often participates in hydrophobic and pi-stacking interactions with nonpolar residues like phenylalanine or leucine (B10760876) nih.govmdpi.com. The tert-butyl group on this compound would be expected to enhance hydrophobic interactions within the binding pocket of a target protein, potentially increasing binding affinity and stability.

Advanced Material Science Applications of 4 Tert Butyl Cinnamic Acid Derivatives

Development of Liquid Crystalline Materials

The molecular structure of 4-(tert-butyl)cinnamic acid derivatives, characterized by a rigid core and flexible terminal groups, makes them excellent candidates for the synthesis of thermotropic liquid crystals. These materials exhibit phases of matter that have properties intermediate between those of a conventional liquid and a solid crystal.

The liquid crystalline (mesomorphic) behavior of materials derived from cinnamic acid is typically investigated using a combination of analytical techniques. Polarized Optical Microscopy (POM) is used to observe the unique optical textures of different mesophases, while Differential Scanning Calorimetry (DSC) is employed to determine the temperatures and enthalpy changes associated with phase transitions. researchgate.netmdpi.com X-ray diffraction studies further help in elucidating the specific arrangement of molecules within these phases. szfki.hu

Research has shown that derivatives incorporating a cinnamic acid moiety can exhibit well-defined mesophases. researchgate.net For instance, certain calamitic (rod-shaped) molecules derived from cinnamic acid and biphenyl (B1667301) cores have been shown to display distinct schlieren and mosaic textures under POM, which are characteristic of nematic phases, as well as focal conic textures indicative of smectic A phases. researchgate.net The transition from the crystalline solid state to the mesophase and finally to the isotropic liquid state occurs at specific, reproducible temperatures.

Table 1: Phase Transition Temperatures of a Representative Cinnamic Acid Derivative This table is illustrative, based on typical data for related compounds described in the literature.

TransitionTemperature (°C) on HeatingTemperature (°C) on Cooling
Crystal to Nematic (Cr-N)180-
Nematic to Isotropic (N-I)221218

Cinnamic acid derivatives most commonly form smectic and nematic mesophases due to their inherent rod-like molecular shape. scielo.brscielo.br In smectic phases, the molecules are arranged in layers, with varying degrees of order within the layers themselves (e.g., Smectic A, where molecules are perpendicular to the layer plane, and Smectic C, where they are tilted). researchgate.net The formation of these layered structures is driven by the segregation of the rigid aromatic cores and the flexible aliphatic chains.

While less common for simple calamitic structures, columnar mesophases can be engineered. These phases consist of molecules stacked in columns, which then arrange into a two-dimensional lattice. The formation of columnar phases typically requires molecules with specific geometries, such as disc-like or "Y-shaped" structures. rsc.org For instance, attaching large and flexible polar substituents, like polyether chains, laterally to the center of a rigid molecular core can induce a transition from a smectic to a rectangular columnar mesophase. rsc.org This occurs as the smectic layers collapse and re-organize into ribbon-like structures. rsc.org In some tyrosine-based ionic liquid crystals, a switch from a smectic A to a columnar phase was achieved by exchanging a small chloride counterion for a larger hexafluorophosphate (B91526) anion, which increased the effective cross-sectional area of the molecule's head group. nih.gov

The π-conjugated system present in the cinnamic acid scaffold makes it a suitable chromophore for the design of fluorescent materials. scielo.br By incorporating cinnamic acid derivatives into liquid crystalline structures, it is possible to create materials that combine the anisotropic properties of liquid crystals with luminescence. These materials are of great interest for applications in optoelectronics and displays. researchgate.net

Studies on related systems have demonstrated the successful synthesis of highly fluorescent liquid crystals that emit light in the blue region of the spectrum. scielo.brresearchgate.net For example, certain chromophores derived from acrylic acid have shown maximum absorption peaks between 342-356 nm and emission varying from 428 to 460 nm in solution. scielo.br Bowl-shaped liquid crystals derived from a calix researchgate.netarene core and trans-cinnamic acid derivatives have also been reported to exhibit blue luminescence in both solution and solid thin films. rsc.org The liquid crystalline ordering provides a crucial advantage by enabling control over the orientation of the fluorescent molecules, which can reduce surface losses and enhance the directivity of light emission in devices. mdpi.com

The relationship between molecular structure and the resulting mesomorphic properties is a central theme in liquid crystal research. For cinnamic acid derivatives, several structural factors have a profound impact on the type of mesophase formed and its thermal stability:

Terminal Alkyl Chains: The length of flexible alkyl chains attached to the rigid core significantly influences mesophase stability. Increasing the chain length generally promotes the formation of more ordered smectic phases over nematic phases. nih.gov

Linking Groups: The nature of the chemical bonds connecting different parts of the molecule affects its rigidity and polarity. For example, ester groups are commonly used and their orientation can influence thermal stability.

Substituents on the Aromatic Core: The position and electronic nature of substituents on the central aromatic rings can dramatically alter mesomorphic behavior. A study on azocinnamic acid-based bent-core molecules found that introducing a strong electron-withdrawing nitro group led to a B7 phase, whereas adding a bromine atom resulted in a conventional nematic-smectic phase sequence. szfki.hu A simple methyl group or chlorine atom in certain positions was found to suppress liquid crystalline behavior entirely. szfki.hu

Polymer Science and Engineering Applications

Beyond liquid crystals, derivatives of cinnamic acid play an important role as functional additives in polymer systems, leveraging their chemical reactivity to enhance material properties.

Polymers like polypropylene (B1209903) (PP) are susceptible to oxidative degradation when exposed to heat, light, and mechanical stress during processing and service life. nih.govresearchgate.net This degradation involves free-radical chain reactions that lead to chain scission and a loss of mechanical properties. researchgate.net

Hydroxycinnamic acids and their derivatives are effective primary antioxidants that function by scavenging free radicals. mdpi.com They operate through a hydrogen atom transfer (HAT) mechanism, where the phenolic hydroxyl group donates a hydrogen atom to a reactive radical (R•), neutralizing it and forming a resonance-stabilized phenoxy radical (ArO•) that is unable to propagate the degradation chain. mdpi.com

Research on biogenic cinnamic acid derivatives, such as those from ferulic and sinapic acids, has demonstrated their high efficiency in stabilizing polypropylene. researchgate.netnih.govnih.gov These naturally derived antioxidants show high thermal stability (above 280 °C), making them suitable for melt processing with PP. researchgate.netnih.govnih.gov Their performance is often evaluated by measuring the oxidation induction time (OIT), which indicates the material's resistance to oxidation at elevated temperatures. In one study, a sinapic acid derivative provided processing stability to polypropylene that was superior to the state-of-the-art commercial stabilizer octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. nih.govnih.gov

Table 2: Antioxidant Performance of Cinnamic Acid Derivatives in Polypropylene This table is a representative summary based on findings for various hydroxycinnamic acid derivatives in the literature.

Antioxidant TypeKey Structural FeaturePerformance MetricObservation
Hydroxycinnamic Acid EstersPhenolic -OH groupOxidation Induction Time (OIT)Significantly increases the OIT of polypropylene, indicating enhanced thermal stability.
Sinapic Acid DerivativeTwo methoxy (B1213986) groups adjacent to phenolic -OHMelt Stability (Vertical Force during Compounding)Superior processing stability compared to some commercial phenolic antioxidants. nih.govnih.gov

Role as Antioxidant Stabilizers in Polymeric Systems (e.g., Polypropylene)

Mechanisms of Melt Stabilization and Thermo-Oxidative Degradation Inhibition

Derivatives of this compound, particularly those functionalized with hydroxyl groups, are highly effective as primary antioxidants for polymers like polypropylene during high-temperature processing (melt stabilization) and long-term use (thermo-oxidative degradation). nih.govmaastrichtuniversity.nl The primary mechanism of action is rooted in the principles of sterically hindered phenols. nih.govmdpi.com

Phenolic antioxidants based on the this compound scaffold, such as (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid, interrupt this degradation cycle. nih.govepa.gov The mechanism involves the following steps:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl (-OH) group donates its hydrogen atom to the unstable polymer free radicals (R• or ROO•). mdpi.comchemrxiv.org This action neutralizes the radicals, converting them into stable, non-reactive species and effectively stopping the degradation cascade. chemrxiv.org

Formation of a Stabilized Radical: Upon donating the hydrogen atom, the antioxidant molecule itself becomes a phenoxy radical. The key to its efficacy is that this new radical is highly stabilized and non-reactive. This stability is achieved through two main features:

Steric Hindrance: The bulky tert-butyl groups positioned ortho to the hydroxyl group physically shield the radical oxygen, preventing it from initiating new degradation chains. nih.govmdpi.com

Resonance Delocalization: The unpaired electron on the oxygen atom is delocalized across the aromatic ring, further distributing its energy and increasing its stability. chemrxiv.org

This process effectively scavenges the harmful free radicals, protecting the polymer matrix from thermo-oxidative damage during melt processing and extending its service lifetime. nih.govmaastrichtuniversity.nl

Structure-Property Relationships in Antioxidant Efficacy

The effectiveness of antioxidants derived from this compound is highly dependent on their molecular structure. The relationship between the structure and antioxidant properties is governed by the nature, position, and number of substituents on the phenyl ring.

Role of the Tert-butyl Group: The tert-butyl group is a critical component for enhancing antioxidant performance. Its large size provides significant steric hindrance, which is essential for stabilizing the phenoxy radical formed after hydrogen donation. mdpi.com Research on various phenolic antioxidants has shown that structures with two tert-butyl groups ortho to the hydroxyl group, such as in 3,5-di-tert-butyl-4-hydroxyphenyl derivatives, are exceptionally effective. nih.gov This specific arrangement maximizes the protective steric shield around the radical, enhancing its stability and preventing it from participating in further reactions. nih.gov The electron-donating nature of the tert-butyl group also increases the electron density on the hydroxyl group, which can facilitate the hydrogen atom donation process. mdpi.com

Importance of the Hydroxyl Group: The phenolic hydroxyl group is the primary functional site responsible for the radical-scavenging activity. Its presence is essential for the hydrogen atom transfer mechanism that neutralizes free radicals. chemrxiv.org Studies comparing different phenolic compounds show that the number and position of -OH groups directly impact antioxidant capacity, with more hydroxyl groups generally leading to improved performance. mdpi.com

Influence of the Cinnamic Acid Backbone: While the primary antioxidant action comes from the substituted phenol (B47542) moiety, the cinnamic acid backbone provides a versatile scaffold. It allows these antioxidant functionalities to be incorporated into polymer systems, for instance, through esterification to create stabilizers like octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (a commercial antioxidant structurally related to cinnamic acid derivatives), which have high compatibility with polyolefins. nih.govnih.gov

A summary of the structure-property relationships for cinnamic acid-based antioxidants is presented in the table below.

Structural FeatureEffect on Antioxidant EfficacyRationale
Hydroxyl (-OH) Group Essential for activityActs as the hydrogen donor to neutralize free radicals.
Ortho Tert-butyl Groups Significantly increases efficacyProvides steric hindrance, stabilizing the resulting phenoxy radical and preventing it from propagating degradation. nih.govmdpi.com
Number of -OH Groups Higher number can increase activityProvides more sites for radical scavenging. mdpi.com
Alkyl Ester Chain Improves compatibility in polymersThe long chain enhances solubility and reduces migration in non-polar polymer matrices like polypropylene. nih.gov

Catalytic Activity in Polymerization Processes (e.g., Organocatalysis for Benzoxazines)

Carboxylic acids can function as effective organocatalysts in certain polymerization reactions, and cinnamic acid derivatives are no exception. Research has demonstrated their ability to catalyze the ring-opening polymerization (ROP) of benzoxazines, a class of high-performance thermosetting resins. nih.govconicet.gov.ar

Benzoxazine monomers typically require high temperatures (often above 200°C) to undergo thermal ring-opening polymerization. researchgate.netmdpi.com The use of a catalyst can significantly lower this curing temperature, making processing more efficient and accessible. Cinnamic acids can act as catalysts by facilitating the opening of the oxazine (B8389632) ring through protonation.

Application as Crosslinking Agents in Polymer Networks

The alkene double bond in the acrylic acid portion of this compound provides a key functionality for its use as a crosslinking agent. Cinnamate (B1238496) moieties are well-known for their ability to undergo a [2+2] photocycloaddition reaction when exposed to UV light (typically >280 nm). rsc.org

This reaction allows for the formation of covalent bonds between polymer chains, creating a stable and robust network structure. When polymers are functionalized with pendant 4-(tert-butyl)cinnamate groups, irradiation with UV light causes two cinnamate groups on adjacent chains to react, forming a cyclobutane (B1203170) ring that acts as a crosslink. nih.gov

Key features of this crosslinking method include:

Photo-initiation: The process is triggered by light, allowing for precise spatial and temporal control over the crosslinking reaction.

Initiator-Free: Unlike many other photopolymerization reactions, the [2+2] cycloaddition of cinnamates does not require a photoinitiator, which avoids potential issues with residual initiator molecules affecting the material's long-term stability or biocompatibility. nih.gov

Tunable Properties: The density of the crosslinks, and therefore the mechanical properties of the final network, can be controlled by adjusting the UV dose and the concentration of cinnamate groups in the polymer.

The presence of the 4-tert-butyl group can influence the final properties of the crosslinked network by affecting chain packing and potentially increasing the hydrophobicity and thermal stability of the resulting material.

Organic Electronic Materials Development

Investigation of Emissive Properties for Optoelectronic Devices

In the field of organic electronics, particularly for organic light-emitting diodes (OLEDs), precise control over molecular structure is crucial for achieving high efficiency and operational stability. While this compound is not itself a primary emissive material, the incorporation of its structural features—specifically the tert-butyl group—into organic semiconductor molecules has proven to be a highly effective strategy.

The tert-butyl group is often used in the design of blue thermally activated delayed fluorescence (TADF) emitters and other organic semiconductors. rsc.org Its primary roles are:

Increased Solubility: The bulky, non-polar tert-butyl group enhances the solubility of large, planar organic molecules in common solvents, which is critical for fabricating devices via solution-processing techniques. mdpi.com

Reduced Intermolecular Interactions: By introducing steric hindrance, tert-butyl groups disrupt the close packing (π–π stacking) of molecules in the solid state. rsc.org This disruption can reduce aggregation-caused quenching of excitons, a major cause of efficiency loss in OLEDs, leading to higher photoluminescent quantum yields in neat films. rsc.org

Improved Device Stability: In organic field-effect transistors (OFETs), tert-butyl groups can act as a passivation layer, leading to more stable device operation over time. mdpi.com

Research on hetero-donor TADF compounds has shown that incorporating two tert-butyl groups into the molecular structure can lead to solution-processed, non-doped blue OLEDs with record-high external quantum efficiencies of up to 25.8%. rsc.org This highlights the significant potential of using the 4-(tert-butyl)phenyl moiety, a core component of this compound, as a building block for designing next-generation emissive materials for optoelectronic applications.

Photosensitive Resin Formulations

The ability of the cinnamate group to undergo photo-induced [2+2] cycloaddition makes this compound and its derivatives highly suitable for use in photosensitive resin formulations, such as photoresists. rsc.orgnih.gov Photoresists are materials that change their solubility in a developer solution upon exposure to light, allowing for the creation of precise patterns for applications like microelectronics fabrication.

In a typical negative-tone photoresist, a polymer resin is blended with a photosensitive crosslinking agent. When exposed to a pattern of UV light, the exposed regions become crosslinked and insoluble in the developer, while the unexposed regions can be washed away.

This compound can be incorporated into these systems in several ways:

As a Pendant Group: The acid can be converted to an ester or amide and attached as a side group to a polymer backbone (e.g., polystyrene, polyacrylates). Upon UV exposure, these pendant cinnamate groups crosslink the polymer chains, rendering the exposed areas insoluble.

As a Component of the Resin: The tert-butyl group itself is relevant in advanced chemically amplified photoresists. For example, poly(p-tert-butoxycarbonyloxystyrene) resins use a tert-butoxycarbonyl (BOC) group, which contains a tert-butyl moiety, as an acid-labile protecting group. google.commdpi.com While the mechanism is different (acid-catalyzed deprotection rather than cycloaddition), it demonstrates the utility of the tert-butyl functional group in designing resins for photolithography.

The bulky tert-butyl group on the cinnamic acid can influence the physical properties of the resist film, such as its thermal stability, adhesion, and developing characteristics.

Biological Activities and Mechanistic Studies of 4 Tert Butyl Cinnamic Acid Derivatives in Vitro and in Silico

Antioxidant Activity and Reactive Species Scavenging

The antioxidant capacity of cinnamic acid derivatives is a widely studied area, with research indicating that modifications to the core structure, such as the inclusion of tert-butyl groups, can significantly influence their ability to neutralize free radicals and inhibit oxidative processes. eurekaselect.com These compounds primarily exert their antioxidant effects by donating a hydrogen atom from a phenolic hydroxyl group to scavenge free radicals. mdpi.com

Derivatives of cinnamic acid containing 3,5-di-tert-butyl groups have demonstrated significant efficacy in preventing lipid peroxidation. mdpi.com Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. In studies using AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to induce peroxyl radicals, which mimic cellular lipid peroxidation, these derivatives showed remarkable inhibitory activity. mdpi.com

At a concentration of 100 μM, several derivatives provided between 87% and 100% protection against linoleic acid peroxidation. mdpi.com The presence of the bulky 3,5-di-tert-butyl groups on the phenyl ring is thought to enhance this protective activity. mdpi.comnih.gov This high level of inhibition underscores the potential of these compounds to protect biological membranes from oxidative damage. mdpi.comresearchgate.net

Table 1: Inhibition of Linoleic Acid Peroxidation by 4-(Tert-butyl)cinnamic Acid Derivatives

Compound TypeConcentration (µM)Inhibition (%)Reference
Derivatives with 3,5-di-tert-butyl-group10087 - 100 mdpi.com
Derivatives with 3,5-di-tert-butyl-group1022.6 - 70.6 mdpi.com

The DPPH radical scavenging assay is a common method for evaluating the ability of a compound to act as a free radical scavenger by donating hydrogen. Studies on various cinnamic acid derivatives have shown that their effectiveness can be influenced by factors like steric hindrance. mdpi.com

Derivatives featuring the di-tert-butyl moiety have demonstrated a notable capacity for reducing DPPH radicals. nih.gov A series of synthesized derivatives showed a medium level of interaction with DPPH, with scavenging activity ranging from 30% to 48% at a concentration of 100 µM. mdpi.com This moderate activity is thought to be influenced by steric factors associated with the bulky tert-butyl groups. mdpi.com

Table 2: DPPH Radical Scavenging Activity

Compound TypeConcentration (µM)Interaction (%)Reference
4-bromo-/4-hydroxyphenylcinnamic derivatives10030 - 48 mdpi.com

Hydroxyl radicals (•OH) are highly reactive oxygen species that can cause significant damage to biomolecules. Cinnamic acid derivatives featuring 3,5-di-tert-butyl-4-hydroxyphenyl groups have proven to be potent scavengers of these radicals. mdpi.com Research indicates that at a concentration of 100 μM, these derivatives can scavenge between 72% and 100% of hydroxyl radicals. mdpi.com

The superoxide (B77818) anion (O2−•) is another biologically important radical. The scavenging activity against this species appears to be governed by the topological polar surface area of the compounds. mdpi.com In one study, a cinnamic acid derivative showed 75% scavenging activity against superoxide anions at a concentration of 0.1 mM. nih.gov

Table 3: Hydroxyl Radical and Superoxide Anion Scavenging

Radical SpeciesCompound TypeConcentrationScavenging Activity (%)Reference
Hydroxyl (HO•)4-bromo-/4-hydroxyphenylcinnamic derivatives100 µM72 - 100 mdpi.com
Superoxide (O2−•)Cinnamic acid derivative0.1 mM75 nih.gov

The antioxidant activity of cinnamic acid derivatives is intricately linked to their molecular structure. mdpi.com

Influence of Hydroxyl Groups : The number and position of hydroxyl (-OH) groups on the phenyl ring are critical. nih.govresearchgate.net The primary mechanism of antioxidant action involves the donation of a hydrogen atom from a phenolic hydroxyl group. The resulting phenoxyl radical is stabilized by resonance, a feature enhanced by the acrylic side chain. mdpi.com

Role of Tert-butyl Groups : The presence of bulky tert-butyl groups, particularly at positions ortho to the hydroxyl group (e.g., 2,6-di-tert-butyl substitution), is considered highly favorable for antioxidant activity. nih.gov These groups provide steric hindrance, which protects the phenolic hydroxyl group and increases the stability of the resulting phenoxyl radical. mdpi.com This steric shielding can prevent the radical from participating in further undesirable reactions. Furthermore, the tert-butyl groups increase the lipophilicity of the molecule, which may enhance its ability to interact with and protect lipid membranes from peroxidation. mdpi.com

Effect of Methoxy (B1213986) Groups : Methoxy (-OCH3) substituents on the aromatic ring also influence antioxidant activity. Their electron-donating nature (+M effect) can increase radical stability, leading to higher antiradical efficiency. mdpi.comresearchgate.net

Antimicrobial Efficacy and Molecular Modes of Action

Cinnamic acid and its derivatives are recognized for their broad-spectrum antimicrobial properties, showing activity against various bacteria and fungi. eurekaselect.commdpi.commdpi.com The structural modifications, including the addition of tert-butyl groups, can modulate this biological activity.

Derivatives of cinnamic acid have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The general antibacterial action of cinnamic acids is often attributed to their ability to disrupt bacterial cell membranes, leading to lysis and the leakage of intracellular components. univpm.it

While specific studies focusing solely on this compound are limited, research on related structures provides insight. For example, synthetic cinnamides and cinnamates have been evaluated against pathogenic bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. nih.gov The lipophilicity conferred by alkyl groups, such as a tert-butyl group, can be crucial for antibacterial activity, as it may facilitate the compound's passage through the lipid-rich bacterial cell membrane. nih.gov

The general mechanism involves several potential actions:

Membrane Disruption : The primary mode of action is believed to be the compromising of cell membrane integrity. univpm.it

Enzyme Inhibition : Cinnamic acid derivatives may also interfere with the function of essential bacterial enzymes.

Biofilm Inhibition : Some derivatives have shown the ability to inhibit biofilm formation, which is a key virulence factor for many pathogenic bacteria. mdpi.commdpi.com

The specific contribution of the 4-tert-butyl group to the antibacterial spectrum and mechanism is an area that warrants further detailed investigation.

Antifungal Activity and Interference with Fungal Cellular Components (e.g., Ergosterol (B1671047), Cell Wall)

Derivatives of this compound have demonstrated notable antifungal properties, with research indicating that their mechanism of action involves the disruption of essential fungal cellular components. Specifically, certain synthetic cinnamides and cinnamates have been shown to directly interfere with both ergosterol in the fungal plasma membrane and the integrity of the cell wall. researchgate.netnih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its disruption leads to increased membrane permeability and cell death.

Studies have identified that cinnamides featuring a butyl substituent exhibit a potent antifungal profile. nih.gov For instance, in a study evaluating various synthetic derivatives, the compound with a butyl group showed the most significant antifungal activity, with a reported Minimum Inhibitory Concentration (MIC) of 626.62 μM. researchgate.netnih.gov The mechanism for this class of compounds was confirmed to involve direct interaction with ergosterol. researchgate.netnih.gov This targeted action on ergosterol biosynthesis is a common mechanism for many antifungal agents, as it exploits a pathway essential for fungi but absent in humans. researchgate.netmdpi.com

Beyond ergosterol interaction, these derivatives also appear to compromise the fungal cell wall. researchgate.netnih.gov The cell wall is a crucial external structure that protects the fungal cell from osmotic stress and other environmental insults. Its disruption represents a significant mechanism of antifungal action. frontiersin.org Another potential target for cinnamic acid derivatives is the enzyme benzoate (B1203000) 4-hydroxylase (CYP53), which is unique to fungi and plays a role in the detoxification of aromatic compounds. nih.govmdpi.com Inhibition of this enzyme system presents a promising avenue for the development of selective antifungal drugs. nih.gov

Table 1: Antifungal Activity of Selected Cinnamic Acid Derivatives

Compound DerivativeTarget Organism(s)MIC (μM)Mechanism of Action
Cinnamide with Butyl Substituent (Compound 6)Candida spp., Aspergillus flavus, Penicillium citrinum626.62Interaction with ergosterol and cell wall
Cinnamate (B1238496) (Compound 4)Candida spp., Aspergillus flavus, Penicillium citrinum672.83Interaction with ergosterol and cell wall
Cinnamate (Compound 3)Candida spp., Aspergillus flavus, Penicillium citrinum726.36Not specified

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial effectiveness of cinnamic acid derivatives is closely linked to their chemical structure, particularly the nature of the substituents on the aromatic ring and modifications to the carboxylic acid group. Structure-activity relationship (SAR) studies have provided insights into the molecular features that enhance or diminish their potency. nih.gov

For antifungal activity, the presence of an alkyl substituent, such as a butyl group, has been shown to potentiate the biological response. nih.gov This suggests that the lipophilicity and size of the substituent play a crucial role in the compound's ability to penetrate fungal membranes and interact with its target. In contrast, for antibacterial activity against strains like S. aureus, the presence of an isopropyl group appears to be more important. nih.gov

General SAR studies on cinnamic acid derivatives have revealed other important trends. The presence of an electron-withdrawing group on the phenyl ring can enhance antifungal activity. nih.gov Furthermore, the position of substituents is critical; for instance, an electron-withdrawing group at the para position of the phenyl ring has been found to favor significant anti-tuberculosis activity. nih.gov This highlights that specific structural modifications can be used to tailor the antimicrobial spectrum and potency of these compounds.

Enzyme Modulation and Inhibition Kinetics

Cyclooxygenase (COX) Isoenzyme Inhibition and Selectivity Studies

Derivatives of cinnamic acid have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.net The two main isoforms, COX-1 and COX-2, are important therapeutic targets. A significant finding in this area is that bulky, hydrophobic groups on the phenyl ring of cinnamic acid derivatives strongly contribute to selective inhibition of the COX-2 isoenzyme. researchgate.net

This selectivity is therapeutically desirable, as COX-2 is primarily induced during inflammation, while COX-1 is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa. researchgate.netdntb.gov.ua The presence of di-tert-butyl groups, in particular, has been linked to this selective COX-2 inhibition. researchgate.net Lipophilicity has also been identified as an important factor, especially for COX-2 inhibition. researchgate.net Studies on a series of cinnamic acid hexylamides found that compounds with di-tert-butyl groups were effective and selective inhibitors of COX-2, with one compound exhibiting an IC50 value of 1.09 ± 0.09 μM. researchgate.net

Table 2: COX-2 Inhibition by Cinnamic Acid Derivatives with Bulky Substituents

CompoundCOX-2 IC50 (μM)Key Structural Feature
Compound 93.0 ± 0.3Di-tert-butyl groups
Compound 102.4 ± 0.6Di-tert-butyl groups
Compound 231.09 ± 0.09Di-tert-butyl groups

Lipoxygenase (LOX) Inhibition and Associated Signaling Pathways

Lipoxygenases (LOX) are another class of enzymes involved in inflammatory pathways, catalyzing the production of leukotrienes from arachidonic acid. researchgate.netnih.gov These inflammatory mediators are implicated in conditions such as asthma, arthritis, and cancer. nih.gov Cinnamic acid derivatives have demonstrated significant potential as LOX inhibitors. nih.govsemanticscholar.org

In one study, a series of substituted cinnamic acids showed interesting lipoxygenase inhibition, with IC50 values ranging from 7.4 to 100 µM. nih.gov The antioxidant properties of these compounds were found to support their LOX inhibitory activities. nih.gov Another study on cinnamic acid hybrids found a derivative that exhibited very high LOX inhibition with an IC50 of 6 µM. semanticscholar.org The inhibition of the LOX pathway interferes with the production of leukotrienes like LTB4, which are associated with increased interleukin production and play a significant role in the pathogenesis of various inflammatory diseases. nih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Certain derivatives of cinnamic acid have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. mdpi.com Research has shown that the core cinnamic acid structure is generally inactive, but the addition of specific side chains can confer potent inhibitory activity. nih.gov

A study on fluorine or chlorine-substituted cinnamic acid derivatives found that the introduction of a tertiary amine side chain was crucial for AChE inhibition. nih.gov The position of halogen substituents on the phenyl ring also significantly affected the bioactivity and selectivity. Compounds with a para-substituted fluorine or chlorine tended to be potent against AChE but weak against BChE, while ortho-substituted analogs showed the opposite effect. nih.gov The most potent compound in this series, featuring a para-chlorine and a piperidine (B6355638) side chain, had an AChE IC50 of 1.11 ± 0.08 μmol/L and exhibited a mixed-type inhibitory effect. nih.gov Another study on 3,4,5-trimethoxycinnamates also identified compounds with moderate AChE and BChE inhibitory activity, with the most potent derivative showing an AChE IC50 of 46.18 µM and a BChE IC50 of 32.46 µM. mdpi.com

Table 3: Cholinesterase Inhibition by Selected Cinnamic Acid Derivatives

Compound SeriesEnzymeMost Potent IC50Key Structural Features
Halogen-substituted with tertiary amineAChE1.11 ± 0.08 μMTertiary amine side chain, para-Cl substitution
3,4,5-TrimethoxycinnamatesAChE46.18 μM2-Chlorophenyl ester
3,4,5-TrimethoxycinnamatesBChE32.46 μM2-Chlorophenyl ester

Other Enzyme Targets and Their Mechanistic Inhibition

The biological activity of this compound derivatives extends to other enzyme systems beyond those directly involved in inflammation and neurotransmission.

Tyrosinase: This enzyme is involved in melanin (B1238610) biosynthesis. A study investigating cinnamic acid derivatives, including 4-n-butylcinnamic acid, found that they acted as tyrosinase inhibitors. ugm.ac.id The inhibition was determined to be a mixed type, meaning it has both competitive and non-competitive components. However, the study concluded that an n-butyl substituent at the para position did not increase the inhibitory effect compared to the parent cinnamic acid, whereas butoxy and phenyl substituents did. ugm.ac.id

Benzoate 4-hydroxylase (CYP53): As mentioned in the antifungal section, this fungal-specific cytochrome P450 enzyme is a target for cinnamic acid derivatives. nih.gov Inhibition of this enzyme disrupts the metabolic detoxification of aromatic compounds, leading to fungal growth inhibition. nih.govnih.gov

Dipeptidyl Peptidase 4 (DPP4): This enzyme plays a role in glucose metabolism and is a target for type 2 diabetes therapies. Cinnamic acid and its derivatives are being investigated for their potential to inhibit DPP4. researchgate.net

Trypsin: Some cinnamic acid hybrids have been evaluated as inhibitors of this serine protease, which is implicated in various physiological and pathological processes. semanticscholar.org

Structure-Activity Relationships for Enzyme Inhibitory Profile

The structure-activity relationship (SAR) of cinnamic acid derivatives is pivotal in determining their efficacy as enzyme inhibitors. The nature and position of substituents on the phenyl ring significantly influence their inhibitory potential. For derivatives of this compound, the bulky tert-butyl group at the para position is a key determinant of its interaction with various enzymes.

Studies on different enzymes have shown that bulky substituents at the 4-position can have varied effects. For instance, in the case of tyrosinase, it has been observed that a 4-n-butyl substituent on the cinnamic acid structure does not enhance the inhibitory effect compared to other derivatives. This suggests that increased bulkiness at this position may not be favorable for binding to the active site of tyrosinase. Similarly, research on alpha-glucosidase inhibitors indicated that increasing the bulkiness of 4-alkoxy substituents on trans-cinnamic acid derivatives leads to a decrease in inhibitory activity. These findings imply that for certain enzymes, the active site may be sterically hindered, preventing a large group like tert-butyl from binding effectively.

Conversely, the presence of bulky hydrophobic groups can be highly advantageous for inhibiting other enzymes. Research on cyclooxygenase (COX) enzymes has highlighted that cinnamic acid derivatives bearing bulky, hydrophobic di-tert-butyl groups on the phenyl ring are potent and selective inhibitors of COX-2 researchgate.net. The Val523 residue in the COX-2 active site creates a wider hydrophobic pocket that can accommodate such bulky substituents, leading to enhanced selective inhibition rsc.org. This selectivity is crucial as COX-2 is primarily involved in inflammatory processes, and its selective inhibition can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The lipophilicity conferred by the tert-butyl group is a significant factor in this enhanced COX-2 inhibition researchgate.net.

The table below summarizes the influence of para-substituents on the enzyme inhibitory activity of cinnamic acid derivatives, providing a basis for understanding the potential profile of this compound.

Enzyme TargetObservation on Bulky Para-SubstituentsImplication for this compound
Tyrosinase n-Butyl group did not increase inhibition.The larger tert-butyl group is unlikely to enhance inhibitory activity.
Alpha-glucosidase Increased bulkiness of alkoxy groups decreased activity.A bulky tert-butyl group may result in lower inhibitory potency.
Cyclooxygenase-2 (COX-2) Bulky di-tert-butyl groups strongly contribute to selective inhibition.The tert-butyl group is expected to confer potent and selective COX-2 inhibitory activity.

Antiviral Activity Investigations

Cinnamic acid and its derivatives have been explored for their potential antiviral properties. The focus of much of this research has been on their ability to inhibit key viral enzymes necessary for replication.

Inhibition of Viral Proteases (e.g., Dengue Virus NS2B/NS3 Protease)

The Dengue virus (DENV) NS2B/NS3 protease is an essential enzyme for viral replication, making it a prime target for antiviral drug development. In silico molecular docking studies have been conducted to evaluate the potential of various cinnamic acid derivatives as inhibitors of this protease nih.govnih.gov. These studies simulate the binding of the compounds to the active site of the enzyme, predicting their binding affinity. A lower free energy of binding (FEB) indicates a stronger and more stable interaction, suggesting higher inhibitory potential.

Among a series of synthesized cinnamic acid amide derivatives, those featuring a tert-butyl substituent demonstrated the highest binding affinity for the DENV-2 NS2B/NS3 serine protease researchgate.net. This enhanced interaction is attributed to the ability of the bulky and hydrophobic tert-butyl group to interact favorably with amino acid residues within the protease's binding pocket researchgate.net.

The table below presents the in-silico docking results for selected cinnamic acid amide derivatives against the DENV-2 NS2B/NS3 protease, highlighting the superior binding affinity of the tert-butyl substituted compound.

Compound IDSubstituent on Amide MoietyFree Energy of Binding (FEB) (kcal/mol)Number of H-bondsInteracting Amino Acid Residues
6b1 tert-butyl-8.111Tyr150
6b2 tert-butyl-8.241Asn152
6b3 tert-butyl-8.132Gly151, Asn152
6b4 tert-butyl-8.141Gly151
Reference Compounds(various non-tert-butyl)-6.5 to -7.51-2Various

Data synthesized from in-silico studies on cinnamic acid amide derivatives. researchgate.net

Structure-Activity Relationships for Antiviral Efficacy

The SAR for the antiviral efficacy of cinnamic acid derivatives against the Dengue virus protease is strongly influenced by the substituents on the molecule. The in-silico data clearly indicates that a bulky, hydrophobic group like tert-butyl at the para-position of the phenyl ring is highly beneficial for binding to the NS2B/NS3 protease researchgate.net. The tert-butyl moiety appears to fit well into a hydrophobic pocket of the enzyme's active site, thereby increasing the binding interaction between the ligand and the protein researchgate.net.

Molecular Mechanisms of Anti-Inflammatory Action

The anti-inflammatory properties of cinnamic acid and its derivatives are attributed to their ability to modulate key signaling pathways and mediators involved in the inflammatory response.

Modulation of Pro-Inflammatory Cytokine Production

Chronic inflammation is often characterized by the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). Cinnamic acid itself has been shown to possess anti-inflammatory properties by downregulating the expression of these key cytokines. Studies have demonstrated that cinnamic acid can reduce the gene expression of TNF-α, a central mediator of inflammation researchgate.net. By inhibiting the production of such cytokines, cinnamic acid derivatives can help to mitigate the inflammatory cascade. For example, certain symmetric cinnamic derivatives have shown remarkable in vitro inhibitory activity against both IL-6 and TNF-α rsc.org. Given the established anti-inflammatory activity of the parent cinnamic acid structure, it is plausible that this compound would also modulate the production of pro-inflammatory cytokines. The potent selective COX-2 inhibitory activity associated with bulky para-substituents further supports a strong anti-inflammatory potential.

Suppression of Inflammasome Activation (e.g., NLRP3)

The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when activated, triggers the release of highly pro-inflammatory cytokines, IL-1β and IL-18. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases researchgate.net. Consequently, inhibitors of NLRP3 inflammasome activation are of significant therapeutic interest.

While direct studies on this compound are not available, research on other cinnamic acid derivatives provides insight into this mechanism. For instance, sinapic acid, a derivative of cinnamic acid, has been shown to effectively block caspase-1 activation and IL-1β secretion by specifically inhibiting the activation of the NLRP3 inflammasome researchgate.net. This inhibition prevents the assembly of the inflammasome complex. These findings suggest that the cinnamic acid scaffold is a viable starting point for the development of NLRP3 inflammasome inhibitors. The ability of cinnamic acid derivatives to suppress this key inflammatory pathway underscores their potential as broad-spectrum anti-inflammatory agents.

Interference with Key Signaling Pathways (e.g., NF-κB)

Hypolipidemic Effects and Metabolic Pathway Interventions

Derivatives of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid have demonstrated significant hypolipidemic activity. mdpi.comnih.gov In vivo studies on rats with Triton-induced hyperlipidemia have shown that these compounds can effectively reduce plasma lipid levels. mdpi.comnih.gov

Specifically, amide derivatives of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid with morpholine (B109124) and 4-methylpiperidine (B120128) have been shown to significantly decrease both triglycerides and total cholesterol in the plasma of hyperlipidemic rats. mdpi.comnih.gov The hypolipidemic efficacy of these derivatives is often associated with their strong antioxidant capacity, which is comparable to that of the well-known antioxidant, Trolox. mdpi.com

Table 1: Hypolipidemic Activity of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic Acid Derivatives in Hyperlipidemic Rats
CompoundEffect on TriglyceridesEffect on Total CholesterolReference
(E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid with morpholineSignificant DecreaseSignificant Decrease mdpi.comnih.gov
(E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid with 4-methylpiperidineSignificant DecreaseSignificant Decrease mdpi.comnih.gov

Mechanisms of Triglyceride and Cholesterol Reduction

The precise mechanisms by which derivatives of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid lower triglyceride and cholesterol levels have not been fully elucidated. However, based on the known activities of cinnamic acid derivatives and other hypolipidemic agents, several potential mechanisms can be proposed.

The potent antioxidant activity of these compounds is a key feature. mdpi.com Oxidative stress is closely linked to hyperlipidemia and the progression of atherosclerosis. nih.govmdpi.com By scavenging free radicals and inhibiting lipid peroxidation, these derivatives may protect lipoproteins from oxidative damage, a crucial step in the development of atherosclerotic plaques. The di-tert-butyl substitution on the phenyl ring is thought to be a major contributor to this enhanced antioxidant activity. mdpi.com

Furthermore, studies on other cinnamic acid derivatives suggest potential direct effects on lipid metabolism. For instance, cinnamic acid itself has been shown to suppress hepatic lipogenesis and promote fatty acid oxidation in preclinical models. researchgate.net It is possible that the tert-butylated derivatives share these mechanisms, thereby reducing the liver's production and secretion of triglycerides.

Impact on Lipid Metabolism Regulatory Pathways

The regulation of lipid metabolism is a complex process involving multiple signaling pathways and transcription factors. While direct evidence linking (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivatives to specific lipid metabolism regulatory pathways is scarce, the broader class of hydroxycinnamic acids has been shown to influence these pathways.

Cinnamic acid has been observed to downregulate key genes involved in lipogenesis and fatty acid uptake, such as ACLY, ACC, FAS, SCD1, PPARγ, and CD36, while upregulating genes involved in fatty acid oxidation like CPT1A, PGC1α, and PPARα. researchgate.net It is conceivable that the hypolipidemic effects of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivatives are mediated through similar regulatory actions on these key metabolic genes.

Identification of Molecular Targets and Receptor Binding Profiles

The specific molecular targets and receptor binding profiles for (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid and its derivatives in the context of their hypolipidemic and anti-inflammatory actions are not yet well-defined. Identifying these targets is crucial for a complete understanding of their mechanism of action.

Molecular docking studies on other cinnamic acid derivatives have provided insights into their potential interactions with various enzymes. For example, some derivatives have been docked against enzymes like New Delhi metallo-β-lactamase-1 (NDM-1) and epidermal growth factor receptor (EGFR), demonstrating the potential for these compounds to bind to specific protein targets. thepharmajournal.comfip.org Similar in silico studies could be instrumental in identifying potential molecular targets for the hypolipidemic and anti-inflammatory effects of this compound derivatives. Such studies could explore interactions with key enzymes in lipid metabolism, such as HMG-CoA reductase or fatty acid synthase, or with components of inflammatory signaling pathways.

Compound Names Mentioned in the Article

Table 2: List of Compound Names
Compound Name
This compound
(E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid
Cinnamic acid
Trolox
Tumor necrosis factor-α (TNF-α)
Monocyte chemoattractant protein-1 (MCP-1)
Plasminogen activator inhibitor type-1 (PAI-1)
Adiponectin

Future Research Directions and Emerging Applications of 4 Tert Butyl Cinnamic Acid

Development of Novel Derivatization Strategies

The functional versatility of the cinnamic acid framework allows for extensive chemical modification. nih.govresearchgate.net Future research will likely focus on innovative derivatization strategies to synthesize novel compounds based on 4-(tert-butyl)cinnamic acid with enhanced or entirely new functionalities. Key strategies will involve modifications at the carboxylic acid group, the phenyl ring, and the acrylic double bond.

Carboxyl Group Functionalization: Esterification and amidation of the carboxylic acid group are primary strategies to create a diverse library of derivatives. nih.govmdpi.com Future work could explore the synthesis of amides and esters incorporating bioactive moieties, such as α-aminophosphonates, to develop agents with potential therapeutic applications. mdpi.com The use of modern catalytic systems, including photoredox catalysis, could offer sustainable and efficient pathways for these transformations. nih.gov

Alkene and Phenyl Ring Modifications: The double bond and the aromatic ring offer further sites for derivatization. Reactions such as hydrogenation, halogenation, and cyclization can be explored to create a wider range of molecular architectures. The introduction of additional functional groups onto the phenyl ring could modulate the electronic properties and steric hindrance of the molecule, influencing its biological activity and material properties.

Hybrid Molecule Synthesis: A promising direction is the synthesis of hybrid molecules that combine the this compound scaffold with other pharmacologically active compounds. This approach aims to create multifunctional molecules with synergistic or complementary biological activities.

A summary of potential derivatization strategies is presented below:

Reaction Site Derivatization Strategy Potential Derivative Class Anticipated Properties
Carboxylic AcidAmidation / EsterificationAmides, EstersEnhanced biological activity, Modified solubility
Alkene Double BondHydrogenation, HalogenationDihydrocinnamic acid derivatives, Halogenated compoundsIncreased stability, Altered reactivity
Phenyl RingElectrophilic SubstitutionSubstituted phenyl derivativesModulated electronic properties, New functionalities
Overall ScaffoldHybridization with Bioactive MoleculesHybrid compoundsSynergistic therapeutic effects

Exploration of Untapped Material Science Applications

The rigid structure and potential for polymerization and functionalization make this compound and its derivatives attractive candidates for novel materials. The bulky tert-butyl group can significantly influence the packing and intermolecular interactions of resulting materials, leading to unique properties.

Polymer Science: Derivatives of this compound could serve as monomers for the synthesis of novel polymers. These polymers might exhibit interesting thermal, mechanical, or optical properties. For instance, polymers incorporating this moiety could be explored for applications in specialty plastics and coatings. The antioxidant properties inherent in related phenolic structures suggest potential use as polymer stabilizers to prevent degradation. nih.gov

Liquid Crystals: The rod-like shape of cinnamic acid derivatives makes them potential building blocks for liquid crystals. The tert-butyl group could be used to fine-tune the mesophase behavior and transition temperatures, which is critical for applications in display technologies and optical sensors.

UV-Blocking Materials: Cinnamic acid and its derivatives are known for their UV-absorbing properties. researchgate.net Future research could focus on developing this compound-based compounds as highly effective and stable UV filters for sunscreens and UV-protective coatings.

Advanced Mechanistic Studies in Biological Systems

While various cinnamic acid derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, the precise mechanisms of action often remain to be fully elucidated. nih.govresearchgate.netmdpi.com For this compound and its future derivatives, advanced mechanistic studies are crucial to understand their therapeutic potential.

Omics Technologies: The application of transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to treatment with these compounds. This can help identify specific signaling pathways and molecular targets.

Target Identification and Validation: Advanced biochemical and molecular biology techniques will be essential to identify and validate the specific protein targets of bioactive this compound derivatives. Understanding the drug-target interaction at a molecular level is fundamental for rational drug design.

In Vivo Studies: Promising compounds identified through in vitro screening will require rigorous evaluation in animal models of disease. These studies are critical to assess the efficacy, pharmacokinetics, and safety profile of potential therapeutic agents.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Predictive Modeling: AI/ML algorithms can be trained on existing data for cinnamic acid derivatives to build models that predict the biological activity, toxicity, and physicochemical properties of new, computationally designed this compound derivatives. This in silico screening can significantly accelerate the discovery process by prioritizing the most promising candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies, enhanced by machine learning, can establish mathematical relationships between the chemical structure of this compound derivatives and their biological activity. nih.gov These models can guide the rational design of more potent and selective compounds.

The table below illustrates a conceptual framework for using predictive modeling in the development of novel this compound derivatives.

Derivative ID Structural Modification Predicted Property (e.g., Anticancer IC50) Predicted Toxicity Synthesis Priority
TBCA-001-NH2 at para-positionLowLowHigh
TBCA-002-OH at ortho-positionModerateLowMedium
TBCA-003-Cl at meta-positionHighHighLow
TBCA-004Ester with IbuprofenHighModerateHigh

Sustainable Production and Environmental Considerations

As the potential applications of this compound expand, the development of sustainable production methods and a thorough understanding of its environmental fate are imperative.

Biocatalysis and Metabolic Engineering: Current industrial production of cinnamic acid often relies on chemical synthesis. nih.gov Future research should focus on developing biocatalytic routes for the synthesis of this compound. This could involve using engineered microorganisms, such as E. coli or cyanobacteria, that are metabolically engineered to produce the target compound from renewable feedstocks. researchgate.netnih.govmdpi.com Such biotechnological approaches are generally more environmentally friendly than traditional chemical synthesis.

Q & A

Basic: What are the standard synthetic routes for 4-(tert-butyl)cinnamic acid derivatives, and how are they characterized?

This compound derivatives are typically synthesized via condensation reactions between cinnamic acid and amines or other nucleophiles. For example, in antiviral studies, derivatives were prepared by reacting cinnamic acid with tert-butyl-substituted amines under controlled conditions. Characterization involves ¹H/¹³C NMR to confirm structural integrity, FTIR for functional group analysis (e.g., α,β-unsaturated carbonyl stretch at ~1650–1700 cm⁻¹), and mass spectrometry (MS) for molecular weight validation. Elemental analysis (CHN) ensures purity .

Basic: How does the tert-butyl group influence the physical properties of cinnamic acid derivatives?

The tert-butyl group enhances hydrophobicity and steric bulk, which can improve membrane permeability and metabolic stability. Its electron-donating nature may also modulate electronic properties of the cinnamic acid core, affecting reactivity in downstream applications. These properties are critical for optimizing pharmacokinetic profiles in drug discovery .

Advanced: What methodologies are used to evaluate the antiviral activity of this compound derivatives?

Molecular docking simulations are employed to predict binding interactions with viral targets. For example, derivatives with tert-butyl substituents showed high binding affinity to the DENV-2 NS2B/NS3 protease, a key enzyme in dengue virus replication. Binding energy (FEB) values and interaction maps (e.g., hydrogen bonds, hydrophobic contacts) are analyzed using software like AutoDock or Schrödinger. Lower FEB values correlate with stronger binding; tert-butyl groups may stabilize interactions via van der Waals forces with protease residues .

Advanced: How can structural modifications of this compound improve its bioactivity?

Systematic SAR studies involve:

  • Substituent variation : Replacing tert-butyl with smaller (methyl) or bulkier (adamantyl) groups to assess steric effects.
  • Functional group addition : Introducing electron-withdrawing groups (e.g., halogens) to the aromatic ring to modulate electronic density.
  • Hybridization : Conjugating with amides or sulfonamides to enhance target selectivity.
    For example, tert-butyl derivatives in Dengue studies showed superior binding compared to non-substituted analogs, likely due to enhanced hydrophobic interactions .

Basic: What enzymes are involved in the biosynthesis of cinnamic acid derivatives in plants?

In plants, cinnamic acid 4-hydroxylase (C4H) catalyzes the conversion of cinnamic acid to p-coumaric acid, a precursor for lignin and flavonoids. 4-Coumarate-CoA ligase (4CL) further activates derivatives for polymerization or modification. These pathways inform bioengineering strategies to produce tert-butyl analogs via synthetic biology .

Advanced: How can researchers resolve contradictions in activity data for this compound derivatives?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or target specificity. To address this:

  • Dose-response curves : Confirm activity across multiple concentrations.
  • Protease inhibition assays : Use fluorogenic substrates (e.g., DENV-2 NS2B/NS3pro) to validate enzymatic inhibition.
  • Crystallography : Resolve 3D structures of ligand-protein complexes to confirm binding modes observed in docking studies .

Basic: What analytical techniques are critical for purity assessment of this compound?

  • HPLC : Quantifies purity (>95% threshold for biological assays).
  • TLC : Monitors reaction progress using silica plates and UV visualization.
  • DSC/TGA : Assess thermal stability for storage optimization .

Advanced: How is this compound evaluated for antimicrobial activity?

  • MIC assays : Test against Gram-positive/negative bacteria or fungi (e.g., S. aureus, C. albicans).
  • Time-kill kinetics : Determine bactericidal vs. bacteriostatic effects.
  • Biofilm disruption : Use crystal violet staining to quantify biofilm biomass reduction. Tert-butyl derivatives may disrupt membrane integrity via hydrophobic interactions .

Basic: What are the natural sources of cinnamic acid derivatives?

Cinnamic acid is abundant in plants (e.g., cinnamon, Carica papaya). Tert-butyl analogs are typically synthetic but can be inspired by natural hydroxylated or methoxylated derivatives (e.g., ferulic acid) .

Advanced: What computational tools are used to model the photophysical properties of this compound?

  • DFT calculations : Predict UV-Vis absorption spectra (e.g., TD-DFT for excited states).
  • Molecular dynamics : Simulate solvation effects and aggregation behavior.
  • QSAR models : Correlate substituent effects with fluorescence quantum yield or stability .

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